

antimony sulfide vs bismuth sulfide for solar cell applications

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Compound of Interest

Compound Name: *Antimony sulfide*

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An in-depth comparison of **Antimony Sulfide** (Sb_2S_3) and Bismuth Sulfide (Bi_2S_3) for solar cell applications, tailored for researchers and material scientists.

Introduction

Antimony sulfide (Sb_2S_3) and bismuth sulfide (Bi_2S_3) are emerging as highly promising semiconductor materials for the next generation of photovoltaic devices. As binary metal chalcogenides from the V-VI group, they are composed of earth-abundant and non-toxic elements, presenting a significant advantage over conventional thin-film solar cells that often contain scarce or toxic elements like indium, gallium, cadmium, or lead.^{[1][2]} Both Sb_2S_3 and Bi_2S_3 possess favorable optoelectronic properties, including high absorption coefficients and suitable bandgaps for absorbing a broad range of the solar spectrum.^[3] This guide provides an objective comparison of their performance in solar cell applications, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key processes and structures.

Material Properties: A Comparative Overview

The intrinsic properties of Sb_2S_3 and Bi_2S_3 dictate their potential and challenges as absorber layers in solar cells. Both materials share an orthorhombic crystal structure.^[4] However, their electronic and optical properties show critical differences. Sb_2S_3 generally possesses a wider bandgap, which is well-matched to the solar spectrum for single-junction cells, while Bi_2S_3 has a narrower bandgap, making it suitable for single-junction or bottom-cell applications in tandem devices.^{[4][5][6]}

A significant finding in comparative studies is the difference in their charge-carrier dynamics. Antimony-based chalcogenide thin films tend to exhibit lower charge-carrier mobilities compared to bismuth-based ones.^[7] Conversely, Bi_2S_3 has been shown to have an ultra-long carrier lifetime, which is beneficial for photoconductors but can be a complex factor in photovoltaic device efficiency.^[7] Recent research indicates that annealing Bi_2S_3 films in a sulfur vapor environment can significantly increase the photoexcited carrier lifetime and mobility, boosting quantum efficiency.^{[6][8]}

Table 1: Comparison of Key Material Properties

Property	Antimony Sulfide (Sb_2S_3)	Bismuth Sulfide (Bi_2S_3)	Significance for Solar Cells
Chemical Formula	Sb_2S_3	Bi_2S_3	Simple binary compounds with abundant, non-toxic elements. [1]
Crystal Structure	Orthorhombic [4] [5]	Orthorhombic [4]	The one-dimensional ribbon-like structure influences charge transport. [5]
Band Gap (Eg)	1.5 - 1.8 eV [5] [9] [10]	1.3 - 1.7 eV [4] [6]	The bandgap determines the portion of the solar spectrum that can be absorbed. Sb_2S_3 's bandgap is near-optimal for single-junction cells.
Absorption Coefficient (α)	$> 10^5 \text{ cm}^{-1}$ [3]	$\sim 10^5 \text{ cm}^{-1}$ [11]	High absorption allows for very thin absorber layers, reducing material usage and cost.
Charge Carrier Mobility (μ)	Relatively low [7]	Higher than Sb_2S_3 ; $\sim 111\text{-}165 \text{ cm}^2\text{V}^{-1}\text{s}^{-1}$ reported after sulfur annealing. [6] [7] [8]	Higher mobility facilitates more efficient extraction of photogenerated charge carriers before they recombine.
Carrier Lifetime (τ)	Short [7]	Ultra-long [7] ; $\sim 30 \text{ ps}$ after sulfur annealing. [6] [8]	Longer lifetimes increase the probability that charge carriers will be collected at the electrodes.

Toxicity	Low toxicity[1]	Low toxicity, environmentally friendly.[4]	A major advantage over CdTe, CIGS, and lead-based perovskite solar cells.
Abundance	Earth-abundant elements.[1]	Earth-abundant elements.[1]	Contributes to the potential for low-cost, large-scale manufacturing.

Solar Cell Performance

While both materials show promise, Sb_2S_3 -based solar cells have thus far demonstrated significantly higher power conversion efficiencies (PCE) in experimental settings. Researchers have achieved PCEs exceeding 8% for Sb_2S_3 , whereas Bi_2S_3 cells have struggled to surpass the 1% mark in most configurations, though higher efficiencies have been reported for quantum dot-sensitized or composite cells.[4][12][13] The higher performance of Sb_2S_3 cells is often attributed to a more favorable band alignment with common electron and hole transport layers and potentially fewer performance-limiting defects compared to Bi_2S_3 .[7]

Table 2: Performance of Sb_2S_3 and Bi_2S_3 Solar Cells

Absorber	Device Structure	Deposition Method	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)
Sb ₂ S ₃	FTO/CdS/ Sb ₂ S ₃ /spiro- OMeTAD/A u	Hydrothermal	8.03% (certified 7.78%)[12]	-	-	-
Sb ₂ S ₃	FTO/CdS/ Sb ₂ S ₃ /spiro- OMeTAD/A u	Chemical Bath Deposition	7.63%[14]	0.78	16.89	58
Sb ₂ S ₃	FTO/CdS/ Sb ₂ S ₃ /SbC I ₃ /Spiro- OMeTAD/A u	Spin Coating	6.9% (highest 7.1%)[15]	0.72	-	-
Sb ₂ S ₃	FTO/CdS/ Sb ₂ S ₃ /Au	Close Space Sublimation	4.45%[16]	-	-	-
Bi ₂ S ₃	FTO/CdS/ Bi ₂ S ₃ /Au	Close- Spaced Sublimation	0.3%[11]	0.19	4.6	32
Bi ₂ S ₃	FTO/TiO ₂ / Bi ₂ S ₃ /Au	Spin Coating	0.39%[4] [17]	0.96	0.00228	44
Bi ₂ S ₃	Liquid- junction cell	SILAR	0.27% (at 0.1 sun)[18]	0.16	4.20	-

Experimental Protocols and Methodologies

The fabrication of high-quality Sb_2S_3 and Bi_2S_3 thin films is crucial for device performance. A variety of techniques, including both solution-based and vacuum-based methods, have been explored. Chemical Bath Deposition (CBD) and Close-Spaced Sublimation (CSS) are two commonly employed and scalable methods.

Generalized Protocol for Thin-Film Solar Cell Fabrication (Chemical Bath Deposition)

This protocol outlines a typical procedure for fabricating a planar heterojunction solar cell.

- Substrate Preparation:
 - Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to remove organic residues and improve the surface wettability.
- Electron Transport Layer (ETL) Deposition (e.g., CdS):
 - A layer of Cadmium Sulfide (CdS) is deposited onto the FTO substrate via CBD.
 - A typical bath contains cadmium sulfate (or cadmium chloride), thiourea, ammonium chloride (or ammonium hydroxide as a complexing agent), and deionized water.
 - The cleaned substrates are immersed in the solution, which is heated to a temperature of 60-80°C for a duration determined to achieve the desired thickness (typically 50-100 nm).
 - After deposition, the substrates are rinsed with deionized water and annealed.
- Absorber Layer Deposition (Sb_2S_3 or Bi_2S_3):
 - For Sb_2S_3 : A CBD solution is prepared using an antimony source like antimony trichloride ($SbCl_3$) and a sulfur source like sodium thiosulfate ($Na_2S_2O_3$). A complexing agent such as sodium citrate may be added to control the release of Sb^{3+} ions.^[14] The CdS-coated

substrates are immersed in this bath at a controlled temperature (e.g., 25-90°C) for several hours.[14]

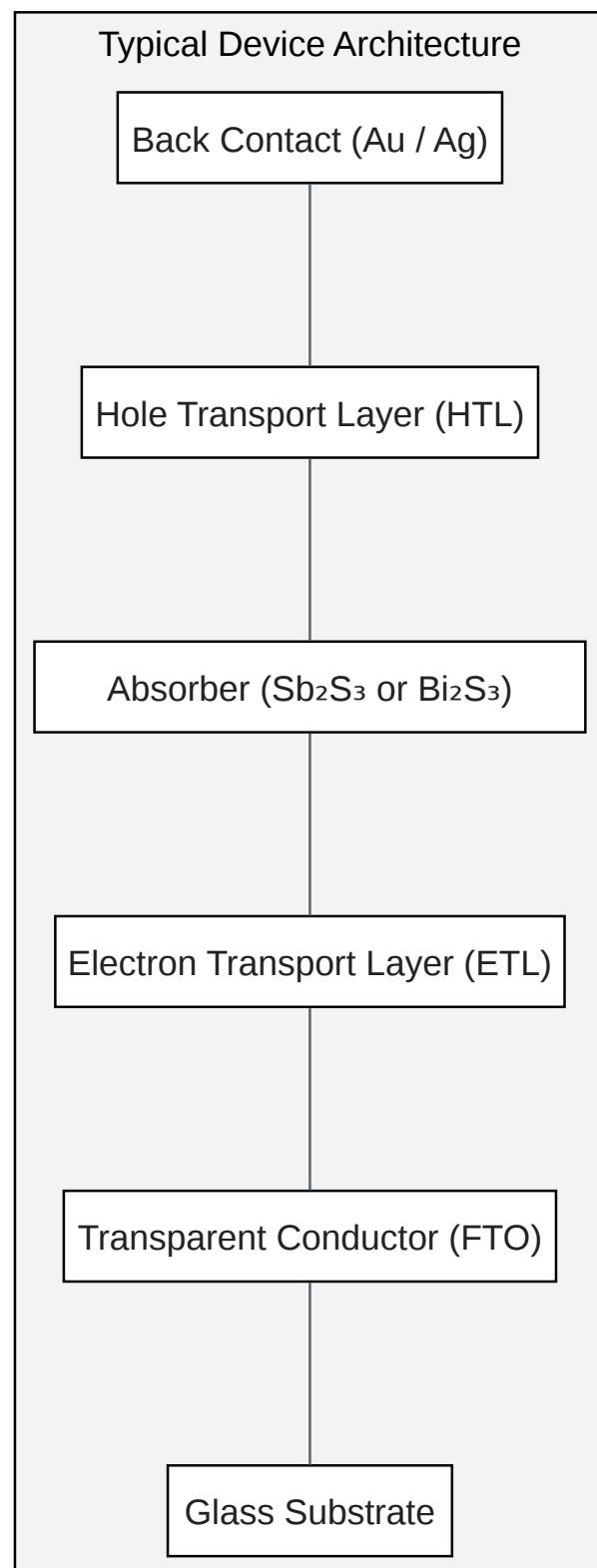
- For Bi_2S_3 : A similar CBD process is used with a bismuth source, such as bismuth nitrate ($\text{Bi}(\text{NO}_3)_3$), and a sulfur source like thioacetamide or sodium thiosulfate. The deposition is typically carried out at a temperature between 50-70°C.
- After deposition, the films are thoroughly rinsed and annealed in an inert atmosphere (e.g., N_2 or Ar) at 300-400°C to improve crystallinity and remove impurities. For Bi_2S_3 , annealing in a sulfur-rich atmosphere has been shown to be beneficial.[6][8]

- Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD):
 - For devices with a p-type HTL, a solution of Spiro-OMeTAD is often deposited via spin-coating in a glovebox.
 - The solution typically contains Spiro-OMeTAD, a dopant like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), and an additive like 4-tert-butylpyridine (tBP) in a solvent such as chlorobenzene.
- Back Contact Deposition:
 - Finally, a metal back contact, typically Gold (Au) or Silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell (e.g., 0.1 cm^2).[15]

Visualizations

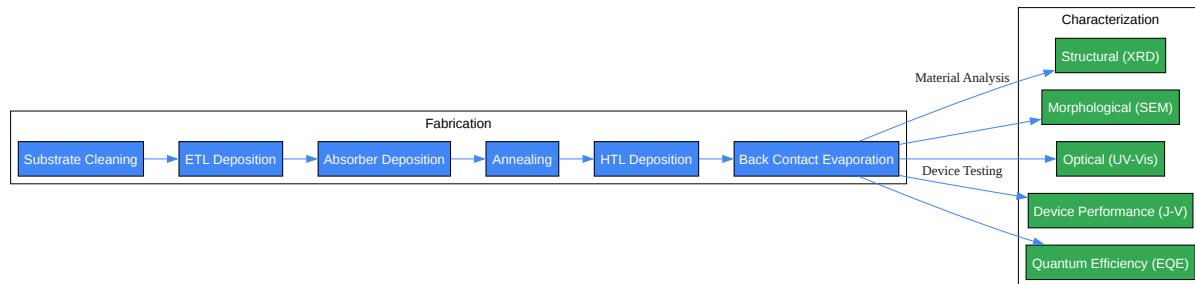
Device Architecture and Fabrication Workflow

The following diagrams illustrate the typical structure of these solar cells and the general workflow for their fabrication and characterization.



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Caption: Layered architecture of a typical $\text{Sb}_2\text{S}_3/\text{Bi}_2\text{S}_3$ thin-film solar cell.

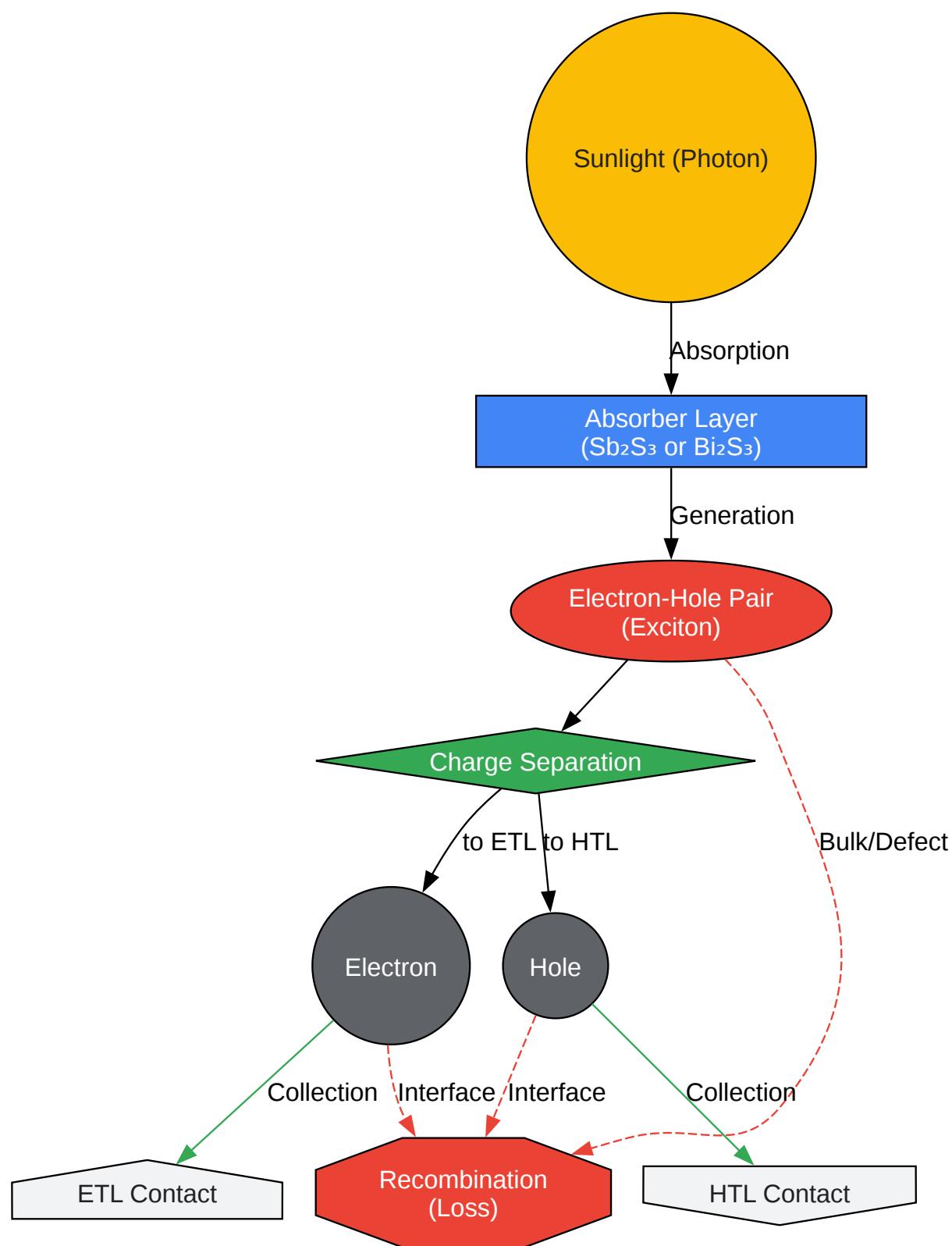


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Caption: General experimental workflow for solar cell fabrication and characterization.

Charge Carrier Dynamics

The efficiency of a solar cell is fundamentally governed by the dynamics of photogenerated charge carriers. The diagram below illustrates the desired pathway (collection) versus the loss pathway (recombination).

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Caption: Key charge carrier generation, separation, and recombination pathways.

Conclusion and Future Outlook

Both **antimony sulfide** and bismuth sulfide are compelling candidates for low-cost, stable, and environmentally benign solar cells.

Antimony Sulfide (Sb₂S₃): Currently the frontrunner in terms of demonstrated efficiency, Sb₂S₃ solar cells have surpassed the 8% PCE mark.[12] Key challenges remain in controlling film orientation, minimizing defects at the bulk and interfaces, and reducing recombination losses to push the efficiency closer to its theoretical maximum.[5][19] Future research will likely focus on defect passivation techniques, interface engineering, and the development of novel hole transport materials better suited to Sb₂S₃'s band structure.

Bismuth Sulfide (Bi₂S₃): Despite its attractive narrow bandgap and high theoretical potential, Bi₂S₃ has lagged in device performance.[13] This is often linked to challenges in material processing, leading to issues like sulfur vacancies, which can act as recombination centers, and short carrier lifetimes.[6][8] However, recent breakthroughs showing that sulfur annealing can dramatically improve carrier lifetime and mobility suggest a clear path forward.[6][8] Future work should concentrate on optimizing synthesis and post-deposition treatments to enhance film quality and on device engineering to improve charge extraction.

In summary, while Sb₂S₃ is closer to commercial viability, fundamental research into overcoming the material challenges of Bi₂S₃ could unlock its potential and lead to significant advancements in the field of earth-abundant photovoltaics.

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